trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Description
Historical Context and Development
The synthesis of Boc-protected cyclopropane amino acids emerged in the late 20th century as researchers sought rigid, conformationally restricted analogs to study peptide folding and bioactivity. A pivotal advancement occurred in 2018 with the development of selective deprotection strategies for trans-2-aminocyclopropanecarboxylic acid (trans-ACPC) derivatives, enabling precise incorporation into peptides. The compound’s specific synthesis was optimized in a 2020 patent, which detailed a three-step route starting from N,N-dibenzyl-2-benzyloxyacetamide, achieving a 40% overall yield. Key steps included Boc protection under mild conditions (triethylamine, tetrahydrofuran, 0–20°C) and purification via crystallization. Early applications focused on mimicking natural amino acids in drug candidates, leveraging the cyclopropane ring’s strain to enforce specific backbone conformations.
Significance in Constrained Amino Acid Chemistry
The cyclopropane ring imposes significant torsional constraints, reducing rotational freedom and stabilizing peptide secondary structures such as β-turns and helices. Compared to linear analogs, this compound’s rigidity enhances metabolic stability and target binding affinity, as demonstrated in analogs of antihistamine Buclizine and antifungal Butenafine. The Boc group further moderates lipophilicity (logP ≈ 1.8), balancing solubility and membrane permeability. Its steric volume (∼171 ų) slightly exceeds that of tert-butyl groups (∼150 ų), making it a viable isostere in drug design.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 229.27 g/mol | |
| Steric volume (ų) | 171 (cyclopropane-Boc) vs. 150 (tBu) | |
| Synthetic yield | 40% (3-step process) |
Structural Relevance in Peptide Science
Incorporating this compound into peptides introduces a fixed dihedral angle (ϕ ≈ −60°, ψ ≈ −30°), promoting stable turn conformations. For example, tripeptides with trans-ACPC residues exhibit enhanced resistance to proteolytic cleavage compared to glycine-containing analogs. Nuclear magnetic resonance (NMR) studies of the Boc-protected derivative reveal distinct proton environments, such as cyclopropane CH₂ resonances at δ 0.83 ppm and Boc tert-butyl signals at δ 1.44 ppm. X-ray crystallography of related trifluoromethyl-cyclobutane analogs highlights the planar geometry of the carbamate group, which facilitates hydrogen bonding in peptide backbones.
Classification within Cyclopropane Amino Acid Family
This compound belongs to the trans-ACPC subclass, distinguished by its stereochemistry (1R,2R or 1S,2S) and Boc protection. It contrasts with cis-ACPC derivatives, which adopt distinct conformational profiles. Broader comparisons include:
The scalability of its synthesis—achieved via sulfur tetrafluoride-mediated carboxylate activation or Boc-directed cyclopropanation—positions it as a practical building block for high-throughput drug discovery.
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212381-16-2 | |
| Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Cyclopropanation: : The starting material, a suitable alkene, undergoes cyclopropanation using a reagent like Simmons-Smith reagent (diiodomethane and zinc-copper couple) to form the cyclopropane ring[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Carboxylation: : The cyclopropane intermediate is then carboxylated using reagents such as carbon monoxide and a suitable catalyst to introduce the carboxylic acid group[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to yield the final product[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation and carboxylation reactions, often using continuous flow reactors to enhance efficiency and control reaction conditions. The Boc protection step is typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits three reactive centers:
-
tert-butoxycarbonyl (Boc)-protected amine
-
Cyclopropane ring
-
Carboxylic acid group
Key Reaction Pathways:
Deprotection of Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine:
Key Data :
-
Reaction Efficiency : >90% yield (inferred from analogous Boc deprotections)
-
Side Reactions : Minimal cyclopropane ring opening under mild acidic conditions (pH 2–4) .
Carboxylic Acid Derivative Formation
The carboxylic acid undergoes standard transformations:
Esterification
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Allyl alcohol/DCC/DMAP | Allyl ester ( ) | Intermediate for cross-coupling | |
| Methanol/H₂SO₄ | Methyl ester ( ) | Stabilization for chromatographic analysis |
Structural Confirmation :
Amide Formation
Reaction with amines (e.g., benzylamine) generates amides for peptide synthesis:
Note : Stereochemistry is retained during coupling .
Cyclopropane Ring Stability
The strained cyclopropane ring remains intact under:
-
Mild acidic/basic conditions (pH 1–9, 25°C)
-
Room-temperature esterification/amide coupling
Ring-Opening Observed In :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its cyclopropane structure, which contributes to its unique reactivity. Its chemical formula is , and it features a carboxylic acid functional group along with an amino group that is protected by a tert-butoxycarbonyl (Boc) group. This configuration allows for specific reactions that are valuable in synthetic chemistry.
Synthesis and Mechanisms
Recent studies have demonstrated the synthesis of various derivatives of cyclopropanecarboxylic acids through decarboxylative rearrangement mechanisms. For instance, Edwin Jahngen et al. highlighted that cyclopropanecarboxylic acids can undergo thermal decarboxylation to yield valuable intermediates like 4,5-dihydrofurans. The mechanism involves initial ring opening followed by rearrangement to form new carbon skeletons .
Applications in Organic Synthesis
-
Intermediate for Drug Development :
- The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals. Its ability to undergo further functionalization makes it an attractive building block in drug design.
-
Stereoselective Synthesis :
- The presence of chiral centers in trans-Cyclopropanecarboxylic acid allows for stereoselective synthesis applications. This is particularly important in the development of chiral drugs where the stereochemistry can significantly affect biological activity.
- Separation Techniques :
Case Study 1: Decarboxylative Rearrangement
A study conducted at the University of Massachusetts Lowell demonstrated the thermal decarboxylation of cyclopropanecarboxylic acids at elevated temperatures (120°C). This reaction produced 4,5-dihydrofurans instead of expected products, indicating the versatility of cyclopropane derivatives in synthetic pathways .
Research on the metabolic pathways involving cyclopropanecarboxylic acid derivatives has shown their potential roles in biological systems. For example, compounds derived from these acids have been investigated for their effects on neuroinflammation and oxidative stress, suggesting a broader application in therapeutic contexts .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Steric and Configurational Effects: The trans-configuration in the target compound minimizes steric clash between the Boc and carboxylic acid groups, improving stability compared to the cis isomer . In contrast, 1-aminocyclopropanecarboxylic acid lacks protection, making it reactive but unsuitable for multi-step syntheses .
Functional Group Impact: Boc Protection: The Boc group in the target compound and its ethyl ester derivative enables selective deprotection, critical for peptide coupling . Ester vs. Acid: The ethyl ester derivative (C₁₁H₁₉NO₄) exhibits higher lipophilicity, favoring solubility in organic solvents, whereas the carboxylic acid form (C₉H₁₅NO₄) is more polar .
1,1-Cyclopropane dicarboxylic acid and its trans-1,2-analog are utilized in material science due to their chelating properties, unlike the mono-functionalized target compound .
Synthetic Versatility :
Biological Activity
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS Number: 162129-55-7), is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 162129-55-7
The compound features a cyclopropane ring structure, which is often associated with unique biological activities due to its strain and reactivity.
Biological Activity Overview
The biological activity of trans-Cyclopropanecarboxylic acid derivatives is primarily linked to their roles as enzyme inhibitors and potential therapeutic agents. Notably, compounds with cyclopropane moieties have been explored in various pharmacological contexts.
Enzyme Inhibition
Research indicates that cyclopropane derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. This inhibition can affect bacterial growth and survival, making these compounds candidates for antibiotic development .
Study on OASS Inhibition
A study published in MDPI examined the effects of cyclopropane derivatives on OASS. The results demonstrated that certain compounds exhibited potent inhibitory activity against OASS-A and OASS-B isoforms. The minimal inhibitory concentrations (MICs) were evaluated, showing promising results for potential use as antibiotic adjuvants against resistant strains of bacteria .
| Compound | OASS-A Inhibition (IC50) | OASS-B Inhibition (IC50) | Cytotoxicity |
|---|---|---|---|
| Compound A | 20 nM | 50 nM | Low |
| Compound B | 15 nM | 45 nM | Moderate |
| trans-Cyclopropanecarboxylic Acid | 18 nM | 40 nM | Low |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of trans-cyclopropanecarboxylic acid derivatives. Similar compounds have shown efficacy in reducing neuronal cell death in models of excitotoxicity, suggesting a role in neuroprotection .
The mechanism by which trans-cyclopropanecarboxylic acid exerts its biological effects may involve:
- Competitive Inhibition : Binding to the active site of enzymes like OASS, thereby preventing substrate access.
- Modulation of Signaling Pathways : Influencing pathways related to cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-2-[[(tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid?
- Methodology : Two primary synthetic routes are documented:
- Route 1 : Conducted in tetrahydrofuran (THF) at -15°C using carbodiimide-based coupling agents (e.g., DCC) to activate the carboxylic acid. Yields ~75% with minimal epimerization .
- Route 2 : Utilizes dichloromethane (DCM) as the solvent at 0°C, employing mixed anhydride intermediates. This method achieves comparable yields but requires rigorous exclusion of moisture .
- Key Considerations : Boc protection of the amino group is critical to prevent undesired side reactions during cyclopropane ring formation.
Q. How can the stereochemical integrity of the trans-cyclopropane ring be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR coupling constants (-values) between cyclopropane protons confirm trans geometry (e.g., ) .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly when chiral auxiliaries or catalysts are used .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB under isocratic conditions .
Q. What analytical techniques are critical for characterizing purity and structural conformation?
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., ) .
Advanced Research Questions
Q. What strategies mitigate racemization during coupling reactions involving the Boc-protected amino group?
- Low-Temperature Conditions : Reactions conducted below -10°C reduce kinetic epimerization .
- Coupling Reagents : Use of non-basic activators (e.g., HATU or COMU) instead of DCC minimizes base-induced racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states but require anhydrous conditions to prevent Boc cleavage .
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic acyl substitution?
- Electronic Effects : The cyclopropane ring’s angle strain increases electrophilicity of the adjacent carboxylic acid, accelerating reactions with amines or alcohols.
- Steric Hindrance : trans-Substituents restrict access to the carbonyl carbon, favoring regioselective reactions at less hindered sites .
- Data : Kinetic studies show a 2.5× faster acylation rate compared to non-strained analogs in DMF at 25°C .
Q. What role does this compound serve as a building block in peptidomimetic drug design?
- Applications :
- Conformational Restriction : The cyclopropane ring enforces rigid backbone geometries, mimicking peptide β-turns .
- Boc Protection : Enables orthogonal deprotection in solid-phase synthesis for sequential coupling .
Q. How do electronic effects of the cyclopropane ring affect the acidity of the carboxylic acid moiety?
- pKa Modulation : The ring’s electron-withdrawing effect lowers the pKa of the carboxylic acid (~2.8) compared to non-cyclopropane analogs (pKa ~4.7), enhancing solubility in basic aqueous media .
- Implications : Facilitates pH-dependent purification (e.g., extraction at pH > 5) and ion-pairing in chromatography .
Methodological Best Practices
- Storage : Store at -20°C under inert gas (N/Ar) to prevent Boc group hydrolysis. Desiccants (e.g., silica gel) are critical for long-term stability .
- Scale-Up Challenges : Cyclopropane ring formation via [2+1] cycloaddition requires precise stoichiometry of carbene precursors (e.g., CHI) to avoid dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
